![molecular formula C8H4N2O B13665192 Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
Furo[2,3-b]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
準備方法
Synthetic Routes and Reaction Conditions
Furo[2,3-b]pyridine-4-carbonitrile can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. This method typically starts with chalcones bearing specific subunits, such as 4-(benzyloxy)phenyl and dichlorothiophenyl . The reaction conditions often involve the use of catalysts like gold, palladium, and phosphoric acid to facilitate the cycloisomerization and cycloaddition processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Furo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .
科学的研究の応用
Furo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of cellular signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which furo[2,3-b]pyridine-4-carbonitrile exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound has strong binding affinities for targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Furo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds also exhibit anticancer properties but may differ in their specific molecular targets and pathways.
Pyridine derivatives: These compounds are widely used in medicinal chemistry but may have different pharmacokinetic and pharmacodynamic profiles.
Similar Compounds
- Pyrazolopyridine
- Pyridine-2(H)-one
- Nicotinonitrile
This compound stands out due to its unique structure and potent biological activities, making it a promising candidate for further research and development in various fields.
特性
分子式 |
C8H4N2O |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
furo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H |
InChIキー |
BWMJRZHJGYYKMB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1C#N)C=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


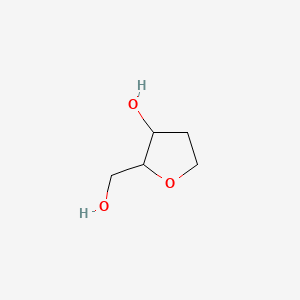
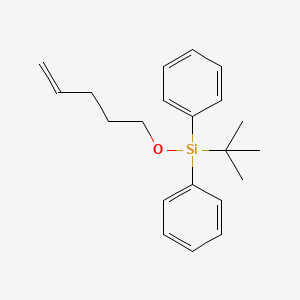
![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)
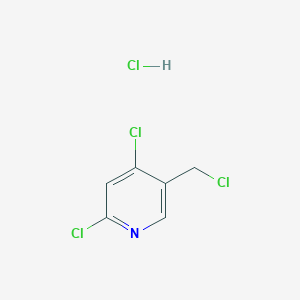
![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)
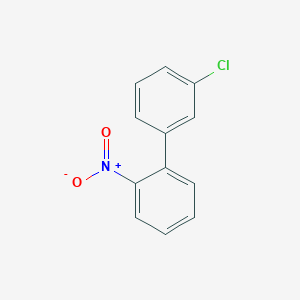
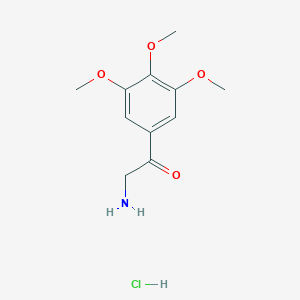
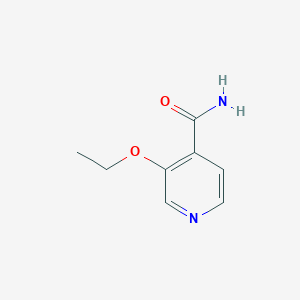
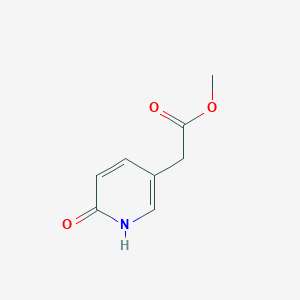
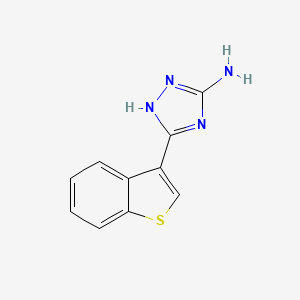
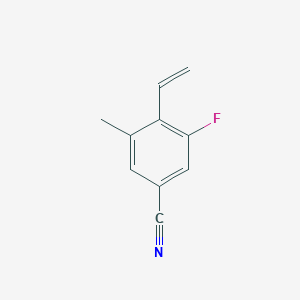
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
